molecular formula C9H9BrO2 B3098946 Acetaldehyde, 2-(4-bromo-2-methylphenoxy)- CAS No. 134671-61-7

Acetaldehyde, 2-(4-bromo-2-methylphenoxy)-

Cat. No.: B3098946
CAS No.: 134671-61-7
M. Wt: 229.07 g/mol
InChI Key: RAPLYOAXTMEOSH-UHFFFAOYSA-N
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Description

Acetaldehyde, 2-(4-bromo-2-methylphenoxy)- is an organic compound that features a brominated phenoxy group attached to an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetaldehyde, 2-(4-bromo-2-methylphenoxy)- typically involves the bromination of a precursor compound followed by the introduction of the acetaldehyde group. One common method involves the bromination of 2-methylphenol to produce 4-bromo-2-methylphenol. This intermediate is then reacted with chloroacetaldehyde under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The bromination step is often carried out using bromine or a brominating agent such as pyridine hydrobromide perbromide .

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde, 2-(4-bromo-2-methylphenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetaldehyde, 2-(4-bromo-2-methylphenoxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetaldehyde, 2-(4-bromo-2-methylphenoxy)- involves its interaction with various molecular targets. The bromine atom and the aldehyde group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Acetaldehyde, 2-(4-chloro-2-methylphenoxy)-: Similar structure but with a chlorine atom instead of bromine.

    Acetaldehyde, 2-(4-fluoro-2-methylphenoxy)-: Similar structure but with a fluorine atom instead of bromine.

    Acetaldehyde, 2-(4-iodo-2-methylphenoxy)-: Similar structure but with an iodine atom instead of bromine.

Uniqueness

Acetaldehyde, 2-(4-bromo-2-methylphenoxy)- is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other halogens. This makes it a valuable compound for certain synthetic applications and research studies.

Properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-7-6-8(10)2-3-9(7)12-5-4-11/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPLYOAXTMEOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901281377
Record name 2-(4-Bromo-2-methylphenoxy)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134671-61-7
Record name 2-(4-Bromo-2-methylphenoxy)acetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134671-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromo-2-methylphenoxy)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 5N HCl (15 mL) solution is added to a stirred solution of 4-bromo-1-(2,2-dimethoxy-ethoxy)-2-methyl-benzene (1.40 g, 5.09 mmol) in Et2O (25 mL). The two-layered solution is stirred vigorously at ambient temperature under nitrogen for 2 days. Et2O (50 mL) and saturated aqueous NaCl solution (25 mL) are added to the mixture. The organic layer is separated, washed with a half-saturated aqueous NaCl solution (30 mL) containing saturated NaHCO3 (0.5 mL), dried over MgSO4, filtered and concentrated at ambient temperature to give 1.36 g of the crude (4-bromo-2-methyl-phenoxy)acetaldehyde as oil. The oil is diluted in Et2O to form a stock solution (67 mg/mL), which is used for the subsequent reaction.
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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